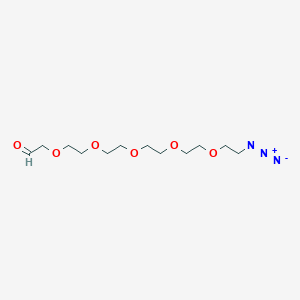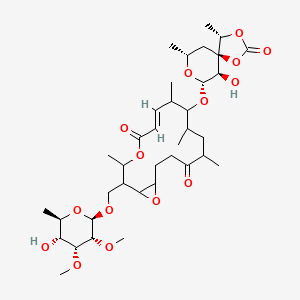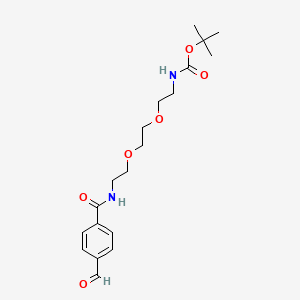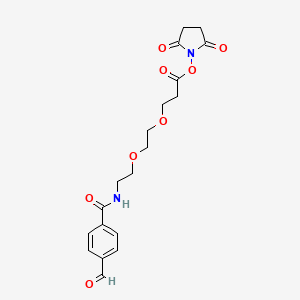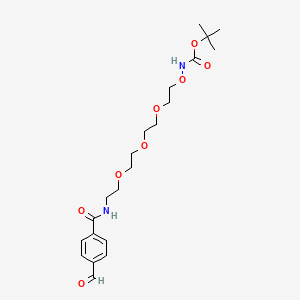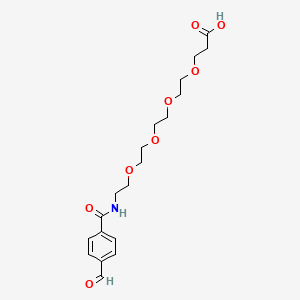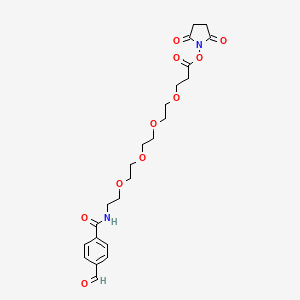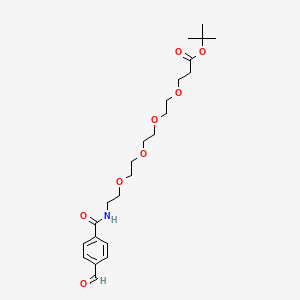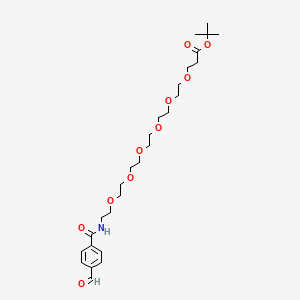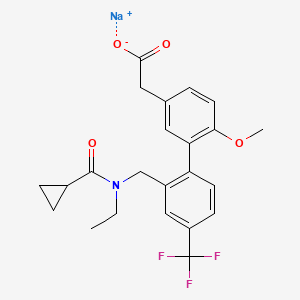
Unii-5V9hjq1Y75
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AM-156 is a bio-active chemical.
Aplicaciones Científicas De Investigación
Global Substance Registration System
The Global Substance Registration System (GSRS), a collaboration between the US FDA and NCATS, offers rigorous scientific descriptions of substances relevant to health, including unique identifiers (UNIIs) for over 100,000 substances. This database is a valuable resource for translational research and medicine, particularly for understanding and identifying medicinal substances beyond small molecules (Peryea et al., 2020).
PET and Drug Research
PET imaging is emerging as a significant tool for examining the behavioral, therapeutic, and toxic properties of drugs. It provides insights into pharmacokinetic and pharmacodynamic events in humans and animals, enhancing drug research and development (Fowler et al., 1999).
Pharmacogenetics Research Network
The NIH Pharmacogenetics Research Network focuses on correlating drug response with genetic variation. This network, through the Pharmacogenetics and Pharmacogenomics Knowledge base (PharmGKB), provides valuable data for scientific investigations into various drugs and their interactions with genetic factors (Giacomini et al., 2007).
Drug Discovery Evolution
The evolution of drug discovery, increasingly guided by pharmacology and clinical sciences, has significantly contributed to medical progress. The impact of molecular biology and genomic sciences on drug discovery processes is a key area of research, offering insights into new treatment options and the development of novel drugs (Drews, 2000).
Linking Uracil Base Excision Repair and Drug Toxicity
Research on 5-fluorouracil (5-FU) and its impact on uracil base excision repair (BER) in yeast provides insights into the cell-killing mechanism of this drug. This study aids in understanding the role of BER in drug toxicity and effectiveness, which can lead to new strategies for enhancing drug efficacy (Seiple et al., 2006).
Anticancer Drug Concentrations for Nonclinical Studies
A review of pharmacokinetic parameters of small molecules and biological agents used in oncology helps select appropriate in vitro concentrations and in vivo plasma exposures for evaluating drug effects in nonclinical studies. This approach improves the translation of nonclinical findings into clinically relevant effects (Liston & Davis, 2017).
Unified Human Interactome Database
UniHI offers a comprehensive platform for network-based investigations in biology and medicine. It provides a user-friendly interface for analyzing, visualizing, and interacting with human molecular interaction networks, enhancing research in various biological domains (Kalathur et al., 2013).
Limitations of Animal Studies in Predicting Human Toxicity
This review discusses the issues in using animal models for predicting human toxicity in pharmaceutical development. It highlights the need for alternative approaches, questioning the scientific merit of traditional animal research in this context (Norman, 2019).
Early Detection of Toxicity in Clinical Trials
The North Central Cancer Treatment Group's real-time toxicity monitoring program supplements NCI adverse event monitoring procedures. It enables the early identification of side effects and potential adjustments in ongoing clinical trials, improving patient safety in clinical research (Goldberg et al., 2002).
Propiedades
Número CAS |
1224977-85-8 |
|---|---|
Nombre del producto |
Unii-5V9hjq1Y75 |
Fórmula molecular |
C23H23F3NNaO4 |
Peso molecular |
457.42 |
Nombre IUPAC |
sodium;2-[3-[2-[[cyclopropanecarbonyl(ethyl)amino]methyl]-4-(trifluoromethyl)phenyl]-4-methoxyphenyl]acetate |
InChI |
InChI=1S/C23H24F3NO4.Na/c1-3-27(22(30)15-5-6-15)13-16-12-17(23(24,25)26)7-8-18(16)19-10-14(11-21(28)29)4-9-20(19)31-2;/h4,7-10,12,15H,3,5-6,11,13H2,1-2H3,(H,28,29);/q;+1/p-1 |
Clave InChI |
WFUYBZRTYBYLFG-UHFFFAOYSA-M |
SMILES |
CCN(CC1=C(C=CC(=C1)C(F)(F)F)C2=C(C=CC(=C2)CC(=O)[O-])OC)C(=O)C3CC3.[Na+] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AM-156; AM 156; AM156; UNII-5V9HJQ1Y75; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



